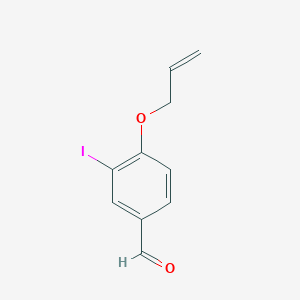
N-(2,4-difluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
説明
N-(2,4-difluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as DFN-2, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer treatment. DFN-2 belongs to the class of compounds known as acrylamides, which are widely used in the production of plastics, adhesives, and other industrial materials.
作用機序
N-(2,4-difluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide works by binding to the active site of PLK1, thereby preventing its activity. This leads to a disruption in the cell division process, ultimately resulting in the death of cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting PLK1 activity and inducing apoptosis, this compound has been found to disrupt the microtubule network that is essential for cell division. This disruption leads to a blockage in the cell cycle, ultimately resulting in the death of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(2,4-difluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide as a cancer treatment is its specificity for PLK1. This specificity allows for targeted treatment of cancer cells, while minimizing damage to healthy cells. Additionally, this compound has been found to be effective against a wide range of cancer types, including breast, lung, and colon cancer.
However, there are also limitations to the use of this compound in lab experiments. One such limitation is the potential for resistance to develop over time. Additionally, the effectiveness of this compound may be influenced by factors such as the stage of cancer progression and the presence of other genetic mutations.
将来の方向性
There are a number of future directions for research on N-(2,4-difluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide. One area of focus is the development of new methods for synthesizing this compound, with the goal of improving its purity and yield. Additionally, research is ongoing to identify new targets for this compound, with the aim of improving its effectiveness against a wider range of cancer types.
Other future directions for research on this compound include the development of new formulations and delivery methods, with the goal of improving its bioavailability and reducing potential side effects. Finally, research is ongoing to identify potential biomarkers that can be used to predict response to this compound treatment, with the aim of improving patient outcomes.
科学的研究の応用
N-(2,4-difluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been the subject of numerous scientific studies due to its potential as a cancer treatment. Research has shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. In particular, this compound has been found to inhibit the activity of polo-like kinase 1 (PLK1), a protein that plays a key role in cell division.
特性
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O3/c22-16-9-10-20(19(23)13-16)24-21(26)18(15-6-2-1-3-7-15)12-14-5-4-8-17(11-14)25(27)28/h1-13H,(H,24,26)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWPDJAXTDOUTI-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4682693.png)
![N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4682709.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4682714.png)
![N-(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4682715.png)
![4-bromo-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4682721.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]](/img/structure/B4682723.png)
![N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4682735.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)phenol](/img/structure/B4682736.png)
![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4682739.png)
![N-(2,6-diisopropylphenyl)-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4682757.png)
![N-[(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4682760.png)
![methyl 2-{[(5-ethyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4682766.png)

![3-(4-chlorophenyl)-N-(2-furylmethyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4682789.png)